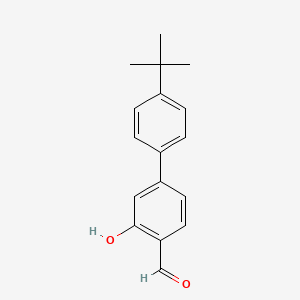
2-Formyl-5-(4-t-butylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is a phenol derivative with a wide range of applications in scientific research. It is a compound with a molecular formula of C14H16O2, and it is a white crystalline solid with a melting point of approximately 101-103 °C. It is soluble in water, ethanol, and methanol, and it has a flash point of approximately 74 °C. 2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is currently used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is commonly used as a reagent in the synthesis of other compounds, such as 2-formyl-5-(4-t-butylphenyl)thiophenol and 2-formyl-5-(4-t-butylphenyl)pyridine. It is also used as a starting material for the synthesis of other compounds, such as 2-formyl-5-(4-t-butylphenyl)benzoic acid and 2-formyl-5-(4-t-butylphenyl)benzamide. Additionally, 2-formyl-5-(4-t-butylphenyl)phenol, 95%, is used in the synthesis of fluorescent probes and as a reagent in the synthesis of fluorescent dyes.
Mécanisme D'action
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is an important compound in research due to its ability to react with other compounds to form a variety of products. It reacts with aldehydes and ketones to form acetals and ketals, respectively. It can also react with amines to form imines, and it can react with thiols to form thioacetals. Additionally, it can react with carboxylic acids to form esters, and it can react with alcohols to form ethers.
Biochemical and Physiological Effects
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as antibacterial and antifungal activity. Additionally, it has been found to have cytotoxic and anti-cancer properties, and it has been found to be effective against a variety of cancer cell lines. Additionally, it has been found to have immunomodulatory effects and to be effective against a variety of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is a useful compound for scientific research due to its wide range of applications and its relatively low cost. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, it is important to note that 2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is a hazardous compound and should be handled with care. Additionally, it is important to note that it is not approved for human or animal use and should not be used for any type of medical or therapeutic applications.
Orientations Futures
Given the wide range of applications for 2-Formyl-5-(4-t-butylphenyl)phenol, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential for this compound to be used as an additive or preservative in food products. Additionally, further research could be conducted to explore the potential for this compound to be used as a pesticide or herbicide. Additionally, further research could be conducted to explore the potential for this compound to be used in the synthesis of other compounds, such as fluorescent probes and dyes. Finally, further research could be conducted to explore the potential for this compound to be used as a reagent in the synthesis of other compounds, such as 2-formyl-5-(4-t-butylphenyl)thiophenol and 2-formyl-5-(4-t-butylphenyl)pyridine.
Méthodes De Synthèse
2-Formyl-5-(4-t-butylphenyl)phenol, 95%, is synthesized through the reaction of 4-t-butylphenol and formaldehyde in the presence of a base. The reaction is conducted in a refluxing mixture of aqueous formaldehyde, 4-t-butylphenol, and a base, such as potassium carbonate, sodium carbonate, or potassium hydroxide. The reaction is typically conducted at a temperature of 80-100 °C for 1-2 hours. After the reaction is complete, the product is isolated and purified by recrystallization in an appropriate solvent, such as ethanol or methanol.
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-8-6-12(7-9-15)13-4-5-14(11-18)16(19)10-13/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQKHVAGYLISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685218 | |
| Record name | 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261944-35-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-(1,1-dimethylethyl)-3-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





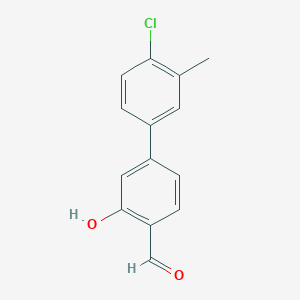
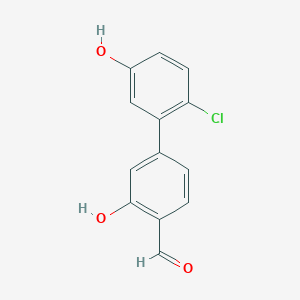
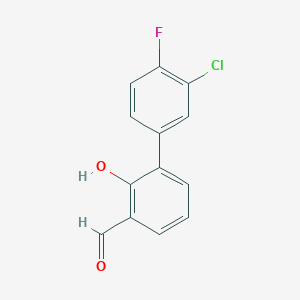
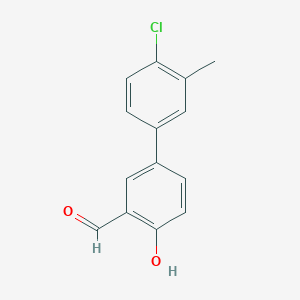

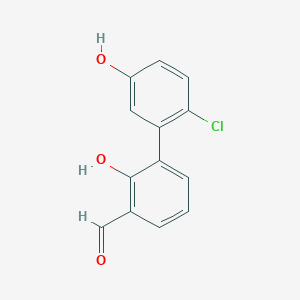





![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)